1,4-Oxazepan-5-ylmethanol;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Oxazepan-5-ylmethanol;hydrochloride typically involves the reaction of oxazepane derivatives with methanol under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Oxazepan-5-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.
Reduction: It can be reduced to yield different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
1,4-Oxazepan-5-ylmethanol;hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Medicine: It is employed in pharmaceutical research for the synthesis of new drug candidates.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Oxazepan-5-ylmethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction leads to changes in cellular processes and biochemical pathways, which are the basis for its various applications .
Comparison with Similar Compounds
Similar Compounds
Oxazepam: An intermediate-acting benzodiazepine used in the treatment of anxiety and alcohol withdrawal.
Diazepam: A long-acting benzodiazepine with anxiolytic, anticonvulsant, and muscle relaxant properties.
Lorazepam: A short-acting benzodiazepine used for the treatment of anxiety disorders.
Uniqueness
1,4-Oxazepan-5-ylmethanol;hydrochloride is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and be used in diverse scientific research applications. Its versatility and effectiveness in different fields make it a valuable compound for researchers and industry professionals.
Properties
IUPAC Name |
1,4-oxazepan-5-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-5-6-1-3-9-4-2-7-6;/h6-8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYRCRVTKLSNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNC1CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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